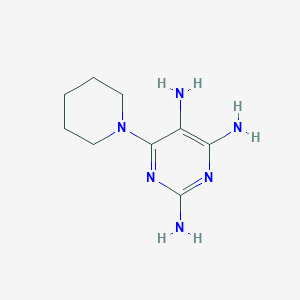![molecular formula C9H16ClNS B14518611 7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride CAS No. 62569-69-1](/img/structure/B14518611.png)
7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride is a complex organic compound characterized by its unique tricyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride typically involves multiple steps, including cyclization and functional group transformations. One common method involves the reaction of a bicyclic precursor with a thiourea derivative in the presence of a halogenating agent such as bromine. This reaction leads to the formation of the tricyclic core structure, which is then further modified to introduce the methyl and hydrochloride groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-grade commercial reagents and solvents, along with optimized reaction conditions, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the nitrogen and sulfur functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with sulfur and nitrogen atoms, such as:
- 2-Azatricyclo[3.3.1.1,3,7]decane;hydrochloride
- 4-Thia-6-azatricyclo[5.3.1.1,3,9]dodecan-5-imine .
Uniqueness
The uniqueness of 7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride lies in its specific tricyclic structure and the presence of both sulfur and nitrogen atoms. This combination of features gives the compound distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
62569-69-1 |
|---|---|
Molecular Formula |
C9H16ClNS |
Molecular Weight |
205.75 g/mol |
IUPAC Name |
7-methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride |
InChI |
InChI=1S/C9H15NS.ClH/c1-10-6-2-3-9-8(10)5-7(4-6)11-9;/h6-9H,2-5H2,1H3;1H |
InChI Key |
UTSBSPBWQDVZEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC3C1CC(C2)S3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[(2-phenyl-3-thienyl)methyl]-](/img/structure/B14518535.png)
![1-Bromo-4-[2-(4-pentylphenyl)ethenyl]benzene](/img/structure/B14518540.png)
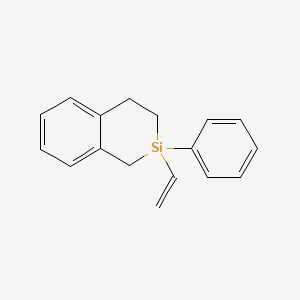
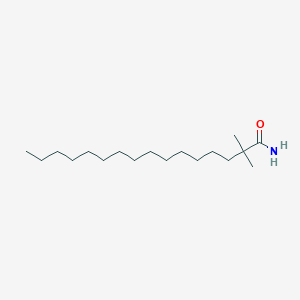
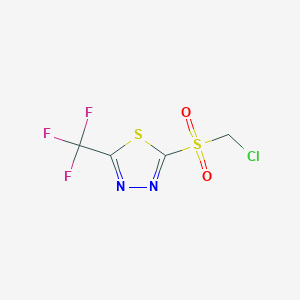
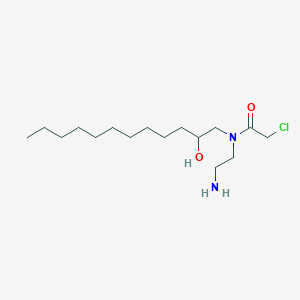
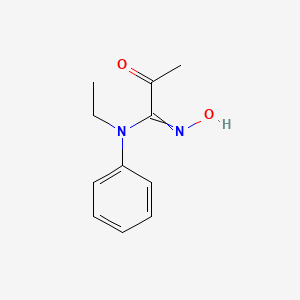
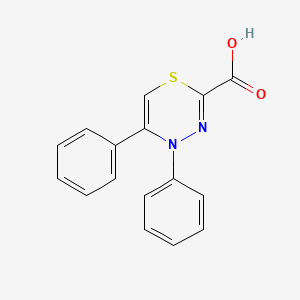
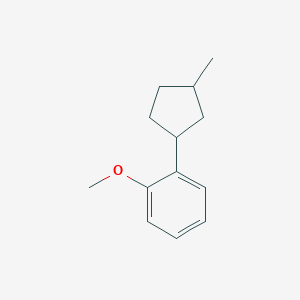
![6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14518595.png)

![5-(3-Hydroxypropyl)-3-methoxy-5'-propyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14518603.png)
